molecular formula C20H19FN2O2S2 B2586271 4-((4-fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide CAS No. 923089-12-7

4-((4-fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide

Cat. No.: B2586271
CAS No.: 923089-12-7
M. Wt: 402.5
InChI Key: ZKGHDJJVZHAVKZ-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzenethiol.

    Coupling with Butanamide: The final step involves coupling the thiazole derivative with butanoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may contribute to the performance of products in sectors such as electronics and coatings.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide
  • 4-((4-bromophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide
  • 4-((4-methylphenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide

Uniqueness

Compared to similar compounds, 4-((4-fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S2/c1-25-16-8-4-14(5-9-16)18-13-27-20(22-18)23-19(24)3-2-12-26-17-10-6-15(21)7-11-17/h4-11,13H,2-3,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGHDJJVZHAVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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